molecular formula C8H9BrN2O2 B1269691 2-(2-Bromophenoxy)acetohydrazide CAS No. 328085-17-2

2-(2-Bromophenoxy)acetohydrazide

Cat. No.: B1269691
CAS No.: 328085-17-2
M. Wt: 245.07 g/mol
InChI Key: XFDKPYSTAWRPAF-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 2-bromophenoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-(2-Bromophenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-(2-Bromophenoxy)acetohydrazide is not specified in the search results . This could be due to the compound’s potential use in various fields of study, each with different mechanisms of action.

Safety and Hazards

The safety data sheet for 2-(2-Bromophenoxy)acetohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)acetohydrazide typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions generally involve:

  • Step 1: Formation of 2-(2-bromophenoxy)acetyl chloride

      Reagents: 2-bromophenol, chloroacetyl chloride

      Solvent: Anhydrous dichloromethane

      Catalyst: Triethylamine

      Temperature: Room temperature

      Duration: 2-3 hours

  • Step 2: Formation of this compound

      Reagents: 2-(2-bromophenoxy)acetyl chloride, hydrazine hydrate

      Solvent: Methanol

      Duration: 1 hour

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Mild heating, presence of a base

  • Condensation Reactions

      Reagents: Aldehydes or ketones

      Conditions: Acidic or basic medium, room temperature

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride

      Conditions: Vary depending on the specific reaction

Major Products Formed

    Substitution Reactions: Formation of substituted phenoxyacetohydrazides.

    Condensation Reactions: Formation of hydrazones.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the hydrazide moiety.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetohydrazide: Similar structure but with the bromine atom at the 4-position instead of the 2-position.

    2-(4-Methoxyphenoxy)acetohydrazide: Similar structure but with a methoxy group instead of a bromine atom.

    2-(4-Chlorophenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(2-Bromophenoxy)acetohydrazide is unique due to the specific positioning of the bromine atom at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(2-bromophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDKPYSTAWRPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355018
Record name 2-(2-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328085-17-2
Record name 2-(2-Bromophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328085-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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